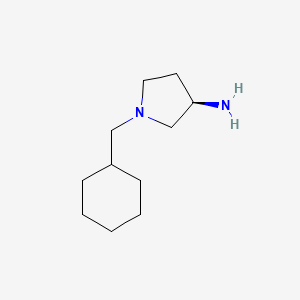
(R)-1-(Cyclohexylmethyl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(R)-1-(Cyclohexylmethyl)pyrrolidin-3-amine is a useful research compound. Its molecular formula is C11H22N2 and its molecular weight is 182.311. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(R)-1-(Cyclohexylmethyl)pyrrolidin-3-amine is a chiral compound notable for its diverse biological activities, particularly in relation to melanocortin receptors. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring with a cyclohexylmethyl group at the first position and an amino group at the third position. The stereochemistry of this compound plays a crucial role in its biological interactions and efficacy.
Target Interaction
The primary biological target for this compound is the melanocortin receptor family, which includes several subtypes involved in various physiological processes such as appetite regulation, energy homeostasis, and pigmentation. Studies indicate that this compound acts as an agonist at these receptors, with variations in substituents affecting its potency and efficacy.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications in the pyrrolidine ring can significantly influence the compound's binding affinity and functional activity at melanocortin receptors. For instance, the introduction of different alkyl groups or functional groups can enhance or diminish its biological effects, highlighting the importance of careful structural design in drug development.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Biological Activity | Description |
|---|---|
| Melanocortin Receptor Agonism | Exhibits significant agonist activity at various melanocortin receptor subtypes, influencing appetite and metabolism. |
| Potential Therapeutic Applications | Could be explored for obesity treatment due to its appetite-regulating effects. |
| Neuroprotective Effects | Preliminary studies suggest potential neuroprotective properties, warranting further investigation. |
Case Studies and Research Findings
- Agonist Activity : A study demonstrated that this compound effectively activated melanocortin receptors, leading to increased cAMP production in cell-based assays. The potency varied significantly with structural modifications, indicating a clear SAR.
- Comparative Analysis : In comparative studies with similar compounds such as N-cyclohexylpyrrolidine and 2-aminopyrrolidine, this compound showed superior binding affinity to melanocortin receptors, suggesting its potential as a lead compound in drug design.
- Pharmacological Applications : The compound's unique structure allows for interactions with multiple biological targets, making it a valuable scaffold for developing new therapeutics aimed at metabolic disorders.
Properties
IUPAC Name |
(3R)-1-(cyclohexylmethyl)pyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h10-11H,1-9,12H2/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSSXCKDVHHANA-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCC(C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CN2CC[C@H](C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














